methyl 2-methyl-1H-imidazole-5-carboxylate
Overview
Description
Methyl 2-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 2-position and a carboxylate ester group at the 5-position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-1H-imidazole-5-carboxylate can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the condensation of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then undergoes cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.
Substitution: The methyl and ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 2-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can serve as a ligand in coordination chemistry and bioconjugation studies.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a potential candidate for drug development.
Industry: It is used in the production of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-imidazole-5-carboxylate: Similar structure but lacks the methyl group at the 2-position.
4-Methyl-5-imidazolecarboxaldehyde: Contains an aldehyde group instead of a carboxylate ester.
1-Methyl-2-imidazolecarboxaldehyde: Features a methyl group at the 1-position and an aldehyde group at the 2-position.
Uniqueness
Methyl 2-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a carboxylate ester group enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 2-methyl-1H-imidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-3-5(8-4)6(9)10-2/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPRAPIAKXDXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540622 | |
Record name | Methyl 2-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97602-72-7 | |
Record name | Methyl 2-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-methyl-1H-imidazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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